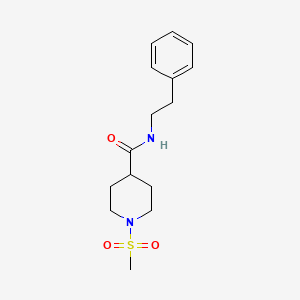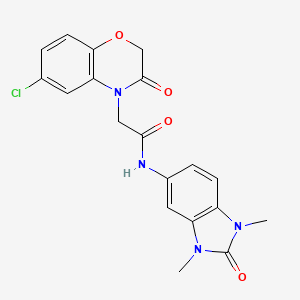![molecular formula C15H13Cl2NO2S B5695177 4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)
4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine, commonly known as DCFMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCFMT is a member of the thioester family and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
DCFMT inhibits protein thioesterases by covalently modifying the active site of the enzyme. The covalent modification results in the irreversible inhibition of the enzyme, leading to the accumulation of thioester-linked proteins. This accumulation can be used to identify proteins that undergo thioesterification, and the role of this modification in protein function.
Biochemical and Physiological Effects:
DCFMT has been shown to have a wide range of biochemical and physiological effects. One of the most significant effects of DCFMT is its ability to inhibit protein thioesterases. This inhibition leads to the accumulation of thioester-linked proteins, which can be used to study the role of this modification in protein function. DCFMT has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DCFMT has several advantages for lab experiments. It is a potent inhibitor of protein thioesterases, making it an excellent tool for studying the role of this modification in protein function. DCFMT is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, DCFMT has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for research on DCFMT. One potential area of study is the identification of thioester-linked proteins and their role in protein function. Another potential area of study is the development of more potent and selective inhibitors of protein thioesterases. Additionally, the anti-inflammatory effects of DCFMT could be further explored to develop new treatments for inflammatory diseases.
Synthesemethoden
The synthesis of DCFMT involves the reaction of 3,4-dichlorophenyl isothiocyanate with 5-(2-furyl) furfurylamine in the presence of a base. The reaction yields DCFMT as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DCFMT has been used in various scientific research studies due to its unique properties. One of the most significant applications of DCFMT is in the study of protein thioester formation. DCFMT has been shown to be a potent inhibitor of protein thioesterases, which play an essential role in the regulation of protein function.
Eigenschaften
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-11-2-1-10(9-12(11)17)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXXLNZHJZIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,4-Dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)





![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)